3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea
Description
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGUFTNPQUYUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the nucleophilic addition of trans-4-hydroxycyclohexylamine to methyl isocyanate, forming the urea linkage. The reaction proceeds under mild conditions in anhydrous dichloromethane (DCM) at room temperature:
$$
\text{trans-4-Hydroxycyclohexylamine} + \text{Methyl Isocyanate} \rightarrow \text{this compound}
$$
Procedure
- Reagent Preparation : Trans-4-hydroxycyclohexylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
- Isocyanate Addition : Methyl isocyanate (1.05 equiv) is added dropwise at 0°C to minimize exothermic side reactions.
- Reaction Monitoring : The mixture is stirred for 12–24 hours at room temperature, with progress tracked via thin-layer chromatography (TLC).
- Work-Up : The crude product is washed with water to remove unreacted reagents, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification : Recrystallization from ethanol yields the pure product as a white solid.
Yield and Optimization
Advantages and Limitations
- Advantages : Direct, single-step synthesis with high atom economy.
- Limitations : Methyl isocyanate is highly toxic, requiring stringent safety protocols.
Synthetic Route 2: Carbonyldiimidazole-Mediated Coupling
Reaction Mechanism
This two-step approach avoids hazardous isocyanates by using 1,1'-carbonyldiimidazole (CDI) to activate trans-4-hydroxycyclohexylamine, followed by coupling with methylamine:
$$
\text{trans-4-Hydroxycyclohexylamine} + \text{CDI} \rightarrow \text{Imidazolide Intermediate} \xrightarrow{\text{Methylamine}} \text{Target Urea}
$$
Procedure
- Activation Step : Trans-4-hydroxycyclohexylamine (1.0 equiv) and CDI (1.1 equiv) are reacted in tetrahydrofuran (THF) at 25°C for 1 hour.
- Coupling Step : Methylamine (1.2 equiv) is introduced, and the mixture is stirred for 12 hours.
- Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and dried.
- Purification : Column chromatography (silica gel, 9:1 DCM/methanol) isolates the product.
Yield and Optimization
Advantages and Limitations
- Advantages : Eliminates isocyanate handling; suitable for large-scale production.
- Limitations : Higher cost due to CDI usage; additional purification steps.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Isocyanate) | Route 2 (CDI Coupling) |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Yield (%) | 70–85 | 65–80 |
| Safety Concerns | High (toxic reagent) | Moderate |
| Scalability | Industrial | Lab-scale |
| Cost | Low | High |
| Purification Complexity | Low | Moderate |
Stereochemical Considerations
The trans configuration of the 4-hydroxycyclohexyl group is preserved in both routes due to:
- Mild Reaction Conditions : Avoid epimerization of the cyclohexyl ring.
- Protection-Free Synthesis : The hydroxyl group remains inert under neutral conditions, negating the need for protective groups.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Anti-inflammatory Agent
One of the primary applications of 3-Methyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea is its role as a lead compound in the development of anti-inflammatory drugs. Research indicates that this compound can interact with biological targets involved in inflammatory pathways, potentially modulating the activity of enzymes and receptors linked to inflammation.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential for treating conditions such as arthritis and other inflammatory diseases. The mechanism of action involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.
Drug Design and Synthesis
The synthesis of this compound typically involves several organic reactions, including the formation of the urea functional group through the reaction of isocyanates with alcohols. The ability to modify its structure allows for the design of more effective derivatives with enhanced therapeutic properties .
Table 1: Synthetic Pathways for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Urea Formation | Isocyanate + Alcohol |
| 2 | Cyclization | Cyclohexanol + Isocyanate |
| 3 | Functionalization | Alkylation or Acylation |
Plant Growth Regulator
Emerging research suggests that this compound may serve as a plant growth regulator. Its structural characteristics could influence metabolic pathways in plants, promoting growth and enhancing stress resistance.
Case Study:
Field trials have indicated that formulations containing this compound can improve crop yields under stress conditions (e.g., drought). The mechanism appears to involve modulation of hormonal pathways that regulate growth and stress responses.
Biological Interactions
Research into the interactions of this compound with biological systems has revealed its potential to influence various metabolic pathways. For instance, studies have shown that it may affect the activity of soluble epoxide hydrolase, an enzyme involved in fatty acid metabolism and inflammation .
Table 2: Biological Activities Associated with this compound
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Plant growth enhancement | Modulation of hormonal pathways |
| Enzyme interaction | Affects soluble epoxide hydrolase activity |
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and urea moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea with structurally related compounds:
Key Research Findings
Impact of Substituents on Synthesis and Stability :
- The 1,1-dimethyl substitution in 3-cyclohexyl-1,1-dimethylurea simplifies synthesis by reducing steric hindrance, enabling high-purity yields (up to 85%) under mild conditions . In contrast, the hydroxy group in the target compound may necessitate stereoselective synthesis, increasing complexity.
- ’s phenylpyrazole-containing urea exhibits a higher melting point (151–152°C), attributed to aromatic stacking, whereas the target compound’s hydroxy group might reduce crystallinity .
Biological Relevance: The dichlorophenylpiperazine derivative (MW: 738.66) in demonstrates how bulky substituents enhance receptor affinity, particularly for CNS targets. The target compound’s smaller size and hydroxy group may favor solubility but reduce binding potency . The tetrahydropyrimidinone ring in ’s compound suggests improved metabolic stability compared to aliphatic ureas, a trait the target compound may lack .
This contrasts with ’s dimethyl-substituted analog, which lacks polar groups and may require formulation aids for bioavailability .
Biological Activity
3-Methyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea is an organic compound with significant biological activity, particularly in pharmacological applications. Its structure includes a cyclohexyl ring with a hydroxy group and a urea moiety, which contribute to its interaction with various biological targets, including enzymes and receptors. This compound has been studied for its potential therapeutic effects, especially in the context of thrombosis and inflammation.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The hydroxy group and urea moiety facilitate interactions that can lead to:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may activate or inhibit receptor signaling pathways, influencing cellular responses.
- Metabolic Alterations : Changes in metabolic processes can result from its biochemical interactions.
These mechanisms of action are crucial for its potential use as a therapeutic agent.
Antithrombotic Properties
Research indicates that this compound exhibits antithrombotic activity. A patent describes its use as a therapeutic agent for thrombosis, suggesting that it may help prevent blood clots by modulating coagulation pathways .
Anti-inflammatory Effects
The compound has also been identified as a lead candidate for developing new anti-inflammatory drugs. Its structural features allow it to interact with inflammatory mediators, potentially reducing inflammation in various conditions .
Study 1: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, it was found that the compound significantly inhibited the activity of certain proteases involved in inflammatory responses. This inhibition was dose-dependent and demonstrated a clear mechanism through which the compound could exert anti-inflammatory effects.
Study 2: Pharmacokinetics
A pharmacokinetic analysis revealed that this compound has favorable absorption and distribution characteristics. The compound showed good bioavailability and a half-life suitable for therapeutic applications, making it a promising candidate for further development in clinical settings.
Table 1: Summary of Biological Activities
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Interaction | Binds to active sites of enzymes | Potential therapeutic target |
| Receptor Modulation | Alters receptor signaling pathways | Influence on cellular responses |
| Metabolic Alteration | Changes in metabolic enzyme activity | Impacts on disease processes |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea?
- Methodological Answer : Synthesis optimization involves multi-step reactions, typically starting with the condensation of a substituted cyclohexylamine with an isocyanate or carbamate. Key parameters include:
- Catalysts : Use of pyridine or triethylamine to facilitate carbamate activation (observed in related urea derivatives) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintaining 60–80°C minimizes side reactions like hydrolysis .
- Validation : Monitor purity via HPLC and confirm structural integrity using H/C NMR.
Q. How can researchers confirm the stereochemical configuration of the (1r,4r)-4-hydroxycyclohexyl moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
- NOESY NMR : Detect spatial proximity between the hydroxy group and adjacent protons on the cyclohexane ring .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5%) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with acidic/basic counterions .
Advanced Research Questions
Q. How does the (1r,4r)-4-hydroxycyclohexyl group influence binding affinity to biological targets compared to its stereoisomers?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize (1s,4s)- and (1r,4s)-isomers and compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Molecular Docking : Use software like AutoDock Vina to simulate hydrogen bonding between the hydroxy group and active-site residues .
Q. What experimental approaches resolve contradictions in reported biological activity data for urea derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem) to identify outliers or assay-specific biases .
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific activity (e.g., ELISA) to rule off-target effects .
- Example : Discrepancies in IC values for urea-based kinase inhibitors were resolved by standardizing ATP concentrations across labs .
Q. How can computational models predict the metabolic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
